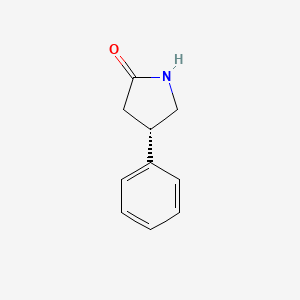![molecular formula C14H10Cl2N2O3 B1361967 N-[(2,4-dichlorophenyl)methoxy]-1-(3-nitrophenyl)methanimine](/img/structure/B1361967.png)
N-[(2,4-dichlorophenyl)methoxy]-1-(3-nitrophenyl)methanimine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-[(2,4-dichlorophenyl)methoxy]-1-(3-nitrophenyl)methanimine is a chemical compound with the molecular formula C14H10Cl2N2O3 and a molecular weight of 325.1 g/mol . This compound is known for its unique structure, which includes a nitro group, a benzene ring, and an oxime functional group attached to a dichlorobenzyl moiety. It is used in various research and industrial applications due to its versatile chemical properties.
Métodos De Preparación
The synthesis of N-[(2,4-dichlorophenyl)methoxy]-1-(3-nitrophenyl)methanimine typically involves the reaction of 3-nitrobenzenecarbaldehyde with O-(2,4-dichlorobenzyl)hydroxylamine under specific conditions. The reaction is usually carried out in the presence of a suitable solvent, such as ethanol or methanol, and may require a catalyst to facilitate the formation of the oxime bond. The reaction conditions, including temperature and reaction time, are optimized to achieve high yields and purity of the final product .
Análisis De Reacciones Químicas
N-[(2,4-dichlorophenyl)methoxy]-1-(3-nitrophenyl)methanimine undergoes various chemical reactions, including:
Oxidation: The nitro group can be further oxidized to form nitroso or other higher oxidation state compounds.
Reduction: The nitro group can be reduced to an amine group using reducing agents such as hydrogen gas in the presence of a catalyst or sodium borohydride.
Substitution: The benzene ring can undergo electrophilic substitution reactions, where the nitro group acts as a directing group, influencing the position of incoming substituents.
Aplicaciones Científicas De Investigación
N-[(2,4-dichlorophenyl)methoxy]-1-(3-nitrophenyl)methanimine has several scientific research applications, including:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds and as a reagent in analytical chemistry.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its potential use in drug development, particularly for its ability to interact with specific biological targets.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of N-[(2,4-dichlorophenyl)methoxy]-1-(3-nitrophenyl)methanimine involves its interaction with specific molecular targets. The nitro group and oxime functional group play crucial roles in its reactivity and biological activity. The compound can form covalent bonds with nucleophilic sites on proteins and enzymes, leading to inhibition or modification of their activity. The dichlorobenzyl moiety enhances its lipophilicity, allowing it to penetrate biological membranes more effectively .
Comparación Con Compuestos Similares
N-[(2,4-dichlorophenyl)methoxy]-1-(3-nitrophenyl)methanimine can be compared with other similar compounds, such as:
3-nitrobenzaldehyde oxime: Lacks the dichlorobenzyl group, resulting in different chemical and biological properties.
2,4-dichlorobenzyl oxime:
3-nitrobenzenecarbaldehyde O-(2,4-dichlorophenyl)oxime: Similar structure but with a phenyl group instead of a benzyl group, leading to variations in its chemical behavior and uses.
These comparisons highlight the unique combination of functional groups in this compound, which contribute to its distinct properties and applications.
Propiedades
Fórmula molecular |
C14H10Cl2N2O3 |
|---|---|
Peso molecular |
325.1 g/mol |
Nombre IUPAC |
N-[(2,4-dichlorophenyl)methoxy]-1-(3-nitrophenyl)methanimine |
InChI |
InChI=1S/C14H10Cl2N2O3/c15-12-5-4-11(14(16)7-12)9-21-17-8-10-2-1-3-13(6-10)18(19)20/h1-8H,9H2 |
Clave InChI |
ZIFVCSOHVFNVOL-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=CC(=C1)[N+](=O)[O-])C=NOCC2=C(C=C(C=C2)Cl)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.









![2-Methylbenzo[d]thiazol-6-amine](/img/structure/B1361900.png)






